molecular formula C12H6N2 B1590752 Naphthalene-2,7-dicarbonitrile CAS No. 39718-11-1

Naphthalene-2,7-dicarbonitrile

Cat. No.: B1590752
CAS No.: 39718-11-1
M. Wt: 178.19 g/mol
InChI Key: NNHXOKPHDUDDAK-UHFFFAOYSA-N
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Description

Contextualizing NDC within the Naphthalene (B1677914) Derivatives Family

Naphthalene (C10H8) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. wikipedia.org This core structure serves as a fundamental building block for a vast family of compounds known as naphthalene derivatives. These derivatives are created by substituting one or more of naphthalene's eight hydrogen atoms with various functional groups. thieme-connect.comresearchgate.net The addition of these groups can dramatically alter the molecule's physical and chemical properties, leading to a wide array of applications in fields like pharmaceuticals, dyes, and materials science. wikipedia.orgthieme-connect.com

Naphthalene-2,7-dicarbonitrile (NDC) is a member of this extensive family, distinguished by the attachment of two nitrile (-C≡N) groups at the 2 and 7 positions of the naphthalene core. cymitquimica.com This specific functionalization imparts unique characteristics that set it apart from other derivatives like naphthalenedicarboxylic acids or naphthols. researchgate.netmdpi.comchemicalbook.com While the parent naphthalene molecule is primarily a precursor for chemicals like phthalic anhydride, functionalized derivatives like NDC are synthesized for more specialized roles in research and development. wikipedia.org

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 39718-11-1
Molecular Formula C12H6N2
Molecular Weight 178.19 g/mol

| Synonyms | 2,7-Dicyanonaphthalene |

This table presents key identifying properties of this compound. Data sourced from multiple chemical suppliers. cymitquimica.com

Significance of Dicarbonitrile Functionalization at the 2,7-Positions on the Naphthalene Core

The strategic placement of two dicarbonitrile functional groups at the 2,7-positions on the naphthalene ring system is crucial to the molecule's utility in advanced chemical synthesis. The nitrile groups are strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic system. This feature makes NDC a valuable component in the development of n-type organic materials, which are essential for organic electronics. uts.edu.auresearchgate.net

Furthermore, the geometry of the 2,7-substitution pattern provides a distinct, linear, and rigid structural motif. This linearity is highly desirable for creating ordered supramolecular structures and polymers. The nitrogen atoms in the nitrile groups can act as coordination sites for metals, making NDC an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The defined angle and rigidity of the NDC building block allow for predictable and well-ordered porous structures. cd-bioparticles.net

The reactivity of the nitrile groups also allows them to be converted into other functional groups, such as amines or carboxylic acids, further expanding the synthetic possibilities. This versatility enables NDC to serve as a key intermediate in the synthesis of complex molecules, including those with applications in fluorescent materials and porous organic polymers (POPs). nih.govresearchgate.net

Overview of Key Academic Research Trajectories for NDC

Academic and industrial research into this compound is primarily focused on its application as a structural unit in materials science. The key research trajectories include:

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): NDC is utilized as a monomer in the synthesis of porous materials. cd-bioparticles.netmdpi.com Its rigid, linear structure is instrumental in forming polymers with high surface areas and defined pore structures. nih.govresearchgate.net These materials are investigated for applications in gas storage and separation, particularly for carbon dioxide capture, due to the nitrogen-rich environment created by the nitrile groups. mdpi.comresearchgate.net

Fluorescent Materials: The naphthalene core is a known fluorophore, and its properties can be tuned by functionalization. Dicyano-substituted derivatives are studied for their fluorescent properties, with potential applications in sensors and bioimaging. uts.edu.auresearchgate.net The electron-withdrawing nature of the nitrile groups can modulate the emission wavelengths and quantum yields of the resulting materials. researchgate.net

Organic Electronics: As an electron-deficient molecule, NDC and its derivatives are explored as n-type semiconductors. uts.edu.au These materials are crucial for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net Research focuses on creating stable and efficient electron-transporting materials by incorporating the NDC core into larger conjugated systems. researchgate.net

Coordination Chemistry: The nitrile groups of NDC can coordinate with metal ions, making it a valuable ligand in the field of supramolecular chemistry. Researchers use NDC to construct coordination polymers and metal-organic frameworks with specific topologies and properties, which are studied for catalysis, sensing, and magnetism.

These research avenues highlight the versatility of this compound as a building block for creating functional materials with tailored electronic and structural properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-2,7-dicarbonitrile
Source PubChem
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InChI

InChI=1S/C12H6N2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHXOKPHDUDDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50535716
Record name Naphthalene-2,7-dicarbonitrile
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Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39718-11-1
Record name 2,7-Naphthalenedicarbonitrile
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Record name Naphthalene-2,7-dicarbonitrile
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Record name 2,7-Dicyanonaphthalene
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Synthetic Methodologies and Reaction Pathways of Naphthalene 2,7 Dicarbonitrile

Classical and Modern Synthetic Routes towards Naphthalene-2,7-dicarbonitrile

The synthesis of this compound can be achieved through various chemical routes, ranging from traditional multi-step processes to more modern catalytic and cyclization strategies.

Multi-step Reactions from Naphthalene (B1677914) Precursors

One of the foundational methods for synthesizing naphthalene dicarbonitriles involves multi-step reactions starting from naphthalene or its derivatives. A common approach begins with the sulfonation of naphthalene to produce naphthalenesulfonic acids. For instance, the sulfonation of naphthalene can yield 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid at different temperatures. wordpress.com These intermediates can then be converted to the corresponding dinitriles. Another multi-step pathway involves the fusion of dipotassium (B57713) 2,6-naphthalenedisulfonate with potassium cyanide to yield the dinitrile, which is subsequently hydrolyzed. orgsyn.org

The Haworth synthesis provides another route to the naphthalene core, which can then be further functionalized. This method involves the reaction of benzene (B151609) with succinic anhydride, followed by cyclization, dehydration, and aromatization to form naphthalene. Once the naphthalene skeleton is formed, functional groups can be introduced and manipulated to yield this compound. For example, the direct cyanation of naphthalene derivatives using cyanide sources under catalytic conditions can introduce the nitrile groups. However, controlling the regioselectivity to obtain the 2,7-isomer is a significant challenge.

A documented multi-step synthesis of 2,7-dinitronaphthalene (B1220600) involves the nitration of naphthalene, followed by reduction and diazotization reactions. chemicalbook.com While this produces the dinitro-analogue, similar strategies involving the introduction of other functional groups that can be converted to nitriles are conceivable.

Investigation of Catalytic Systems for NDC Synthesis

Catalytic systems play a crucial role in modern synthetic organic chemistry, offering pathways to desired products with high efficiency and selectivity. In the context of naphthalene dicarbonitrile synthesis, catalysts are employed to direct the regioselectivity of cyanation reactions. Palladium and copper-based catalysts are often considered for such transformations.

The alkylation of naphthalene, a related transformation, highlights the importance of catalyst selection in controlling isomer distribution. For instance, in the synthesis of dimethylnaphthalene (DMN), zeolites like ZSM-5 and ZSM-12 have been investigated. d-nb.info While ZSM-12 shows high activity and a good 2,6-/2,7-DMN ratio, ZSM-5 exhibits higher selectivity towards β,β-DMNs. d-nb.info These findings suggest that tailored catalytic systems could be developed to favor the formation of 2,7-disubstituted naphthalenes, which could then be converted to the dinitrile.

Nickel-catalyzed cross-coupling reactions also present a promising avenue. The coupling of aryl O-carbamates with Grignard reagents using nickel catalysts is an efficient method for creating C-C bonds and has been applied to the synthesis of 2,7-disubstituted naphthalenes. orgsyn.org This methodology could potentially be adapted for the synthesis of this compound.

Benzannulation Reactions in the Context of Dinitrile Synthesis

Benzannulation reactions, which involve the construction of a benzene ring from acyclic precursors, offer a powerful alternative to traditional aromatic substitution methods for synthesizing polysubstituted arenes. researchgate.net This approach can provide access to specific substitution patterns that are difficult to achieve through other means. researchgate.net

One notable example is the Asao–Yamamoto benzannulation reaction, which combines substituted 2-(phenylethynyl)benzaldehydes with alkynes to form 2,3-substituted naphthalenes. acs.orgnih.gov While this specific reaction yields 2,3-disubstitution, the underlying principle of constructing the naphthalene core with pre-installed functional groups is highly relevant. By carefully choosing the acyclic starting materials, it may be possible to design a benzannulation strategy that leads directly to a precursor of this compound.

Tandem cyclization reactions represent another facet of this approach, allowing for the rapid construction of functionalized benzenes and other aromatic systems. jove.com A recently developed method for synthesizing substituted naphthalenes involves the N-to-C single-atom transmutation of isoquinolines, inspired by the Wittig reaction. nih.gov This process uses a phosphonium (B103445) ylide to replace the nitrogen atom in the isoquinoline (B145761) ring with a carbon atom, leading to the formation of the naphthalene skeleton. nih.gov This innovative strategy could potentially be applied to synthesize this compound from a suitably substituted isoquinoline precursor.

Considerations for Scalable Synthetic Approaches

The scalability of a synthetic route is a critical factor for the practical application of a compound. For the production of naphthalene derivatives, several factors must be considered. Industrial synthesis often relies on robust and cost-effective methods. For example, the synthesis of 2,6-naphthalenedicarboxylic acid has been achieved on a larger scale through the thermal disproportionation of potassium naphthoates. orgsyn.org

Continuous flow chemistry is emerging as a powerful tool for scalable synthesis. mpg.de Automated platforms can combine different reaction modules to perform multi-step syntheses efficiently. mpg.de Such systems could be adapted for the production of this compound, allowing for precise control over reaction conditions and potentially improving yields and purity.

The choice of starting materials and reagents is also crucial for scalability. The use of readily available and inexpensive precursors is preferred. For instance, the Haworth synthesis starts from benzene and succinic anhydride, both of which are common industrial chemicals. Similarly, methods that utilize catalytic amounts of reagents are generally more scalable than those requiring stoichiometric quantities of expensive or hazardous materials.

Derivatization Strategies of this compound

Once synthesized, this compound can serve as a versatile building block for the creation of more complex molecules through various derivatization reactions.

Substitution Reactions at the Naphthalene Core

The naphthalene ring system is susceptible to electrophilic substitution reactions, although the presence of the two deactivating cyano groups in this compound would make such reactions challenging. In unsubstituted naphthalene, electrophilic attack generally occurs preferentially at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. wordpress.comlibretexts.orgnowgonggirlscollege.co.in However, reaction conditions can influence the position of substitution. For example, the sulfonation of naphthalene can yield the 1- or 2-sulfonic acid depending on the temperature. wordpress.comlibretexts.org

In the case of this compound, the electron-withdrawing nature of the nitrile groups would direct incoming electrophiles to specific positions on the rings. The reactivity would be significantly lower than that of naphthalene itself.

Nucleophilic aromatic substitution (SNAr) reactions could also be a viable derivatization strategy, particularly if suitable leaving groups are present on the naphthalene core. The electron-withdrawing cyano groups would activate the ring system towards nucleophilic attack.

Functional Group Interconversions of Nitrile Groups

The nitrile (-C≡N) groups of naphthalene dicarbonitriles are key to their chemical versatility, allowing for conversion into other important functional groups. These transformations can fundamentally alter the electronic and structural properties of the naphthalene core. General reactions for aromatic nitriles, which are applicable to this compound, include hydrolysis, reduction, and conversion to other carbon-containing moieties.

For instance, the nitrile groups can be reduced to form primary amines (-CH₂NH₂). This conversion to naphthalene-2,7-diamine (B184239) derivatives introduces basic sites and potential coordination points for metal ions. Conversely, oxidation can transform the nitrile groups into carboxylic acids (-COOH), yielding naphthalene-2,7-dicarboxylic acid. This introduces acidic functionalities, which are valuable for forming polyesters, polyamides, and metal-organic frameworks (MOFs). While specific studies on this compound are not broadly detailed in the provided literature, the reactivity of the nitrile group is a fundamental principle in organic synthesis. For example, related compounds like naphthalene-2,6-dicarbonitrile (B1600231) can be oxidized to form naphthalene-2,6-dicarboxylic acid or reduced to naphthalene-2,6-diamine. Similarly, derivatives of 2,3,6,7-naphthalenetetracarboxylic acid, such as the tetracarbonitrile, are known, indicating the chemical accessibility between these functional groups. google.com

Synthesis of Extended π-Systems Featuring NDC Moieties

This compound serves as a core structure for the synthesis of larger, π-conjugated systems, which are of great interest for applications in organic electronics and materials science. The extension of the π-system can be achieved through various cross-coupling reactions where the naphthalene dicarbonitrile unit is functionalized with other aromatic or unsaturated groups.

A prominent method for achieving this is the Suzuki cross-coupling reaction. uantwerpen.be Although many examples utilize ortho-substituted naphthalenedicarbonitriles, the principles are broadly applicable. For instance, 6,7-dibromo-2,3-dicyanonaphthalene can be coupled with arylboronic acids to attach new aromatic rings. uantwerpen.beresearchgate.net In one study, 2-naphthyl boronic acid was coupled to a dibrominated dicyanonaphthalene precursor to yield 6,7-bis(2-naphthyl)naphthalene-2,3-dicarbonitrile. uantwerpen.be This reaction significantly extends the conjugated π-electron system of the molecule. The use of sterically bulky groups like 2-naphthyl can also serve to inhibit intermolecular aggregation, a crucial factor in designing materials for optoelectronics. uantwerpen.be This strategy demonstrates a powerful method for tuning the electronic and photophysical properties of the resulting molecules. rsc.orgsioc-journal.cn

Synthesis of Donor-Acceptor Naphthalonitriles

The electron-withdrawing nature of the two nitrile groups makes the naphthalene dicarbonitrile core an excellent electron acceptor. This property is exploited in the synthesis of donor-acceptor (D-A) molecules, which exhibit charge-transfer characteristics and are often highly fluorescent. beilstein-journals.org

The synthesis typically involves introducing electron-donating groups onto the naphthalene dicarbonitrile scaffold. A study on 6,7-disubstituted naphthalene-2,3-dicarbonitrile (B1297686) derivatives demonstrated this approach effectively. researchgate.net Starting from 6,7-dibromo-2,3-dicyanonaphthalene, various para-substituted phenyl groups with electron-donating substituents were attached via the Suzuki-Miyaura coupling reaction. researchgate.net The nature of the donor group allows for precise tuning of the photophysical properties. For example, introducing methoxy (B1213986) (-OMe) or dimethylamino (-NMe₂) groups leads to a progressive red-shift in the emission spectra compared to unsubstituted phenyl groups, indicating a stronger D-A character and enhanced intramolecular charge transfer. researchgate.net These D-A naphthalonitriles are investigated for their potential in sensing, bioimaging, and optoelectronics due to their efficient emission in both solution and solid states. beilstein-journals.org

Table 1: Photophysical Properties of Donor-Acceptor Naphthalonitriles in THF

Compound ID Donor Substituent Absorption Max (λ_abs) [nm] Emission Max (λ_em) [nm] Quantum Yield (Φ_F)
H -H 368 425 0.69
Me -CH₃ 370 426 0.77
t-Bu -C(CH₃)₃ 370 426 0.78
OMe -OCH₃ 374 450 0.78
SMe -SCH₃ 382 506 0.10
NMe₂ -N(CH₃)₂ 400 533 0.58

Data sourced from Beilstein J. Org. Chem. 2020, 16, 2960–2970. researchgate.net

Synthesis of Naphthalocyanine Precursors and Derivatives

Naphthalocyanines (Ncs) are analogues of phthalocyanines with extended π-systems, leading to red-shifted absorption and unique photophysical properties. nih.govresearchgate.net Their synthesis typically involves the cyclotetramerization of naphthalenedicarbonitrile precursors. Crucially, this reaction requires the two nitrile groups to be in an ortho position (e.g., 2,3-dicarbonitrile) to facilitate the formation of the macrocyclic ring. researchgate.netresearchgate.netgoogle.com Therefore, this compound, with its nitrile groups positioned far apart, is not a direct precursor for the synthesis of traditional naphthalocyanine macrocycles.

However, the synthesis of precursors for these reactions is a significant area of research. For example, 6,7-bis(2-naphthyl)naphthalene-2,3-dicarbonitrile was synthesized via a Suzuki cross-coupling reaction to serve as a precursor for a novel zinc naphthalocyanine. uantwerpen.be The synthesis involved reacting 6,7-dibromo-2,3-dicyanonaphthalene with a six-fold excess of 2-naphthyl boronic acid to prevent the formation of mono-substituted byproducts. uantwerpen.be The resulting dinitrile was then subjected to a template reaction with a zinc salt in boiling isoamyl alcohol with DBU as a base to yield the target naphthalocyanine complex. uantwerpen.be

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving naphthalene dicarbonitriles is key to controlling product formation and designing new synthetic pathways.

Studies on Cyclotetramerization Reactions

The mechanism of cyclotetramerization of ortho-naphthalenedicarbonitriles to form naphthalocyanines has been studied in detail, particularly through on-surface synthesis techniques. nih.govresearchgate.net These studies reveal that the reaction pathway can be influenced by several factors, including the specific precursor structure and the presence of metal atoms.

On an Ag(111) surface, a precursor like 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile (NND) undergoes spontaneous cyclotetramerization to form silver naphthalocyanines (Ag-NPc). nih.gov In contrast, a smaller precursor, 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND), only forms the corresponding naphthalocyanine in the presence of co-adsorbed iron atoms, which act as a template. nih.govresearchgate.net In the absence of this iron template, PND forms open-chain polymers instead of the cyclic macrocycle. nih.gov This demonstrates that the reaction can be steered between cyclization and polymerization by controlling the reaction conditions and precursor choice. researchgate.net The geometry of the precursor is critical; the ortho-positioning of the nitrile groups is a prerequisite for the intramolecular cyclization that leads to the naphthalocyanine ring.

Analysis of Nucleophilic Substitution Pathways

The naphthalene ring in naphthalene dicarbonitrile is electron-deficient due to the strong electron-withdrawing effect of the two nitrile groups. This makes the ring susceptible to nucleophilic attack. cymitquimica.com Nucleophilic substitution reactions can occur either by replacing one of the nitrile groups or by substituting a hydrogen atom on the aromatic ring, a process known as Vicarious Nucleophilic Substitution (VNS). rsc.org

Studies on the reaction of carbanions with 1-cyanonaphthalene show that the position of nucleophilic attack is highly dependent on the substrate. rsc.org The reaction with 1-cyanonaphthalene leads to attack at the C-4 position, followed by an intramolecular annulation reaction. In contrast, reaction with 1-nitronaphthalene (B515781) results in attack primarily at the C-2 position. rsc.org This difference is rationalized by the distribution of negative charge in the intermediate anionic σ-adducts. For naphthalene dicarbonitriles, the presence of two cyano groups further activates the ring towards nucleophilic attack and can influence the regioselectivity of the substitution. rsc.org These mechanistic insights are crucial for predicting and controlling the outcome of reactions involving nucleophiles with this compound.

Investigation of Rearrangement Reactions during Synthesis

The synthesis of specifically substituted naphthalenes, such as this compound, is often a complex process where the control of regiochemistry is paramount to avoid the formation of undesired isomers. While dedicated studies on rearrangement reactions during the direct synthesis of this compound are not extensively documented in publicly available literature, an examination of synthetic routes for closely related 2,7-disubstituted naphthalenes reveals the potential for the formation of isomeric impurities. These impurities can arise from competing reaction pathways or rearrangements of intermediates, which underscores the challenges in achieving high regioselectivity.

One of the common strategies to synthesize 2,7-disubstituted naphthalenes involves the functionalization of a pre-existing naphthalene core. However, electrophilic substitution reactions on naphthalene are known to yield mixtures of isomers. For instance, the sulfonation of naphthalene, a common precursor route, can lead to different isomers depending on the reaction conditions. A patent on the synthesis of 2,7-dihydroxynaphthalene (B41206) from 2,7-naphthalenedisulfonic acid sodium salt highlights a key challenge where, under high-temperature alkali fusion, hydrolysis and removal of a sulfonic acid group can occur, leading to byproducts. google.com This demonstrates that even with a correctly substituted precursor, reaction conditions can induce side reactions that alter the substitution pattern.

A prevalent method to achieve specific substitution patterns and avoid isomeric mixtures is to start from a precursor that already contains the desired 2,7-substitution. For example, 2,7-dimethylnaphthalene (B47183) is a common starting material for various 2,7-disubstituted naphthalenes. However, the synthesis of 2,7-dimethylnaphthalene itself can involve isomerization steps from other dimethylnaphthalene isomers, indicating that the 2,7-substitution pattern is not always the most thermodynamically stable and may require specific conditions to be favored. orgsyn.org

To circumvent the issue of isomer formation during functionalization, regiospecific methods are often employed. For instance, the synthesis of 2,7-bis(bromomethyl)naphthalene (B1600061) can be achieved with high regioselectivity, which then serves as a precursor for other 2,7-disubstituted naphthalenes, including the dinitrile, through nucleophilic substitution. orgsyn.org The success of such methods relies on the stability of the 2,7-disubstituted starting material and the absence of conditions that could promote rearrangement.

The following table summarizes potential challenges and strategies related to isomer formation in the synthesis of 2,7-disubstituted naphthalenes, which are pertinent to understanding potential side reactions in the synthesis of this compound.

Challenge Potential Undesired Outcome/Byproduct Mitigation Strategy Relevant Precursor
Electrophilic Substitution on NaphthaleneMixture of isomeric products (e.g., 1,5-, 1,6-, 2,6-isomers)Use of a pre-functionalized 2,7-disubstituted starting material.Naphthalene
High-Temperature/Harsh Reaction ConditionsDesulfonation or other side reactions leading to undesired hydroxylated naphthalenes. google.comMilder reaction conditions and careful control of temperature and reagents.2,7-Naphthalenedisulfonic acid
Isomerization of PrecursorsFormation of a mixture of dimethylnaphthalene isomers. orgsyn.orgSpecific catalysts and reaction conditions to favor the 2,7-isomer.Other dimethylnaphthalene isomers
Non-regiospecific HalogenationMixture of brominated naphthalene isomers.Use of regiospecific bromination methods like Wohl-Ziegler reaction on a 2,7-disubstituted precursor. orgsyn.org2,7-Dimethylnaphthalene

Advanced Spectroscopic and Structural Characterization of Naphthalene 2,7 Dicarbonitrile and Its Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are instrumental in identifying functional groups and providing insights into the molecular bonding framework.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. In the analysis of naphthalene (B1677914) derivatives, the nitrile (C≡N) group is a key feature. For instance, in a substituted phthalonitrile, the stretching vibration of the C≡N group is observed around 2232 cm⁻¹. semanticscholar.org The presence of aromatic C-H bonds is indicated by stretching vibrations typically appearing above 3000 cm⁻¹, such as the peak recorded at 3086 cm⁻¹ in a related compound. semanticscholar.org

The functional group region of an FTIR spectrum, typically between 1500 and 3500 cm⁻¹, is crucial for identifying most functional groups. specac.com The absence of a prominent peak in the 2220-2260 cm⁻¹ range can confirm the absence of a cyanide group. researchgate.net The intensity and position of these absorption bands provide a molecular "fingerprint," allowing for the confirmation of structural components. For example, the disappearance of the sharp nitrile vibration around 2230 cm⁻¹ is a key indicator of the cyclotetramerization of phthalonitriles to form phthalocyanines. semanticscholar.org

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Nitrile (C≡N)Stretching~2232 semanticscholar.org
Aromatic C-HStretching~3086 semanticscholar.org
Aliphatic C-HStretching2869-2952 semanticscholar.org

Raman Spectroscopy for Molecular Structure and Bonding Investigations

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule based on inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for studying the carbon skeleton of naphthalene-based compounds. libretexts.org The technique can reveal details about molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding. researchgate.net

In conjugated molecular semiconductors, Raman spectroscopy is a powerful probe of the chemical structure and molecular conformation due to the strong coupling between electronic states and vibrational modes. imperial.ac.uk For instance, the analysis of Raman spectra of single-walled carbon nanotubes, which share the feature of extended π-systems with naphthalene derivatives, reveals distinct modes like the radial breathing mode (RBM) and the tangential G-band, providing information on their structure. libretexts.org While specific Raman data for naphthalene-2,7-dicarbonitrile is not detailed in the provided results, the principles of Raman spectroscopy suggest its utility in characterizing the naphthalene core and the dinitrile substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopic Characterization

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the splitting pattern reveals the number of neighboring protons.

For naphthalene derivatives, the aromatic protons typically resonate in the downfield region of the spectrum. For example, in a substituted phthalocyanine (B1677752) precursor, the aromatic protons appear at δ 7.05 and 6.97 ppm. semanticscholar.org In another naphthalene-based system, the aromatic protons are observed in the range of δ 7.00 to 9.05 ppm. mdpi.com The precise chemical shifts and coupling constants of the protons on the naphthalene ring system are crucial for confirming the substitution pattern.

Proton TypeTypical Chemical Shift (δ, ppm)Reference
Aromatic (Naphthalene Ring)7.00 - 9.05 semanticscholar.orgmdpi.com

¹³C NMR Spectroscopic Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift is indicative of its electronic environment.

In this compound and its derivatives, the carbon atoms of the naphthalene ring and the nitrile groups have characteristic chemical shifts. For a substituted phthalonitrile, the aromatic carbons appear in the range of δ 146.6–104.5 ppm. semanticscholar.org The nitrile carbons typically resonate in a specific region of the ¹³C NMR spectrum. The analysis of ¹³C NMR data, often in conjunction with ¹H NMR, allows for the complete assignment of the carbon skeleton. chemicalbook.com

Carbon TypeTypical Chemical Shift (δ, ppm)Reference
Aromatic (Naphthalene Ring)104.5 - 146.6 semanticscholar.org

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

For complex molecules, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide additional information by correlating signals from different nuclei, which is essential for unambiguous structural elucidation. numberanalytics.comnd.edu

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. mdpi.comnumberanalytics.com This helps to establish the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms (or other heteronuclei). mdpi.comnumberanalytics.com It is invaluable for assigning carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.comnumberanalytics.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov This is crucial for determining the stereochemistry and conformation of a molecule. nih.gov

The application of these advanced NMR techniques to this compound and its derivatives would allow for the unequivocal assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the naphthalene core and providing a complete and detailed structural characterization. nih.govipb.pt

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), it provides a distinct molecular fingerprint.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly suited for polar and large molecules, making it valuable for analyzing derivatives of this compound. metwarebio.com The method generates ions directly from a liquid solution, minimizing fragmentation and typically showing an intact molecular ion. metwarebio.comua.pt This facilitates the analysis of complex molecules without the need for derivatization. ua.pt

In ESI-MS, naphthalene derivatives often form protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. ua.ptresearchgate.net For instance, analysis of an ester derivative of a related compound showed the adduct ion [M+K]⁺ at m/z 611 and the molecular ion at m/z 573. researchgate.net The choice of positive or negative ion mode depends on the analyte's structure; the presence of nitrogen groups can make the formation of [M+H]⁺ ions more favorable. researchgate.net

Tandem mass spectrometry (MS/MS) can be coupled with ESI to induce and analyze fragmentation patterns, providing deeper structural insights. nih.gov By selecting a specific parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation spectrum is produced. nih.govresearchgate.net For example, the ESI-MS² spectra of a naphthalene derivative's molecular ion revealed fragment ions corresponding to the neutral loss of specific functional groups. researchgate.net This technique is instrumental in identifying unknown compounds and confirming the structure of newly synthesized derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. labtron.com In this method, the sample is first vaporized and separated based on its boiling point and interaction with a chromatography column before being introduced into the mass spectrometer for ionization and detection. etamu.edu

For this compound (C₁₂H₆N₂, molecular weight: 178.19 g/mol ), GC-MS analysis would be expected to show a prominent molecular ion (M⁺) peak at an m/z value of 178. whitman.edu Aromatic compounds typically produce a distinct molecular ion, which is crucial for identification. whitman.edu The fragmentation pattern provides further structural confirmation. Common fragments for aromatic rings include the loss of a hydrogen atom (M-1). whitman.edu

GC-MS is widely used for quantitative analysis and purity assessment. shimadzu.com A typical analysis involves creating a calibration curve from standard solutions of known concentrations. shimadzu.com For instance, a GC-MS method for naphthalene analysis demonstrated a linear calibration curve over a concentration range of 0.1 µg/mL to 100 µg/mL with a high correlation coefficient (R² > 0.9999). shimadzu.com Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace-level detection by monitoring only specific, characteristic ions. wiley.com

Table 1: GC-MS Analytical Parameters for Naphthalene Analysis This table is based on a standard method for naphthalene and is representative of conditions that could be adapted for this compound.

ParameterValueReference
Column Type (5%-phenyl)-methylpolysiloxane wiley.com
Carrier Gas Helium or Nitrogen etamu.edu
Injection Mode Splitless nih.gov
Ionization Mode Electron Ionization (EI) wiley.com
Ionization Energy 70 eV labtron.com
Monitoring Mode Full Scan or Selected Ion Monitoring (SIM) labtron.comwiley.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. iitk.ac.in It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a material's properties.

Single-Crystal X-ray Diffraction for Crystal and Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed and unambiguous structural information. uni-mainz.de To perform this analysis, a single, high-quality crystal is required. uni-mainz.de The diffraction pattern produced by the crystal allows for the determination of the unit cell dimensions, space group, and the precise coordinates of every atom in the molecule. eurjchem.com

Table 2: Crystallographic Data for a Naphthalene-dicarbonitrile Polymorph Data for the orthorhombic polymorph of naphthalene-2,3-dicarbonitrile (B1297686).

ParameterValueReference
Chemical Formula C₁₂H₆N₂ researchgate.net
Crystal System Orthorhombic researchgate.net
Space Group P2₁2₁2₁ researchgate.net
a (Å) 3.8370 (10) researchgate.net
b (Å) 13.060 (3) researchgate.net
c (Å) 17.151 (4) researchgate.net
Temperature (K) 153 researchgate.net

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and assess the purity of bulk materials. iucr.org Unlike SC-XRD, PXRD is performed on a polycrystalline powder, which contains thousands of randomly oriented crystallites. iitk.ac.in Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific phase. uio.no

In practice, the experimental PXRD pattern of a newly synthesized batch of this compound would be compared to a simulated pattern calculated from its known single-crystal structure. A match between the experimental and simulated patterns confirms the identity and phase purity of the bulk sample. rsc.org This comparison is crucial for quality control and for distinguishing between different polymorphs, which can have distinct physical properties despite having the same chemical composition. For example, PXRD has been used to confirm that the analyzed single crystals of metal-organic frameworks derived from naphthalene dicarboxylates are representative of the bulk samples. rsc.org

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques, such as UV-visible absorption and fluorescence spectroscopy, probe the electronic transitions within a molecule. acs.org These methods provide valuable information about the electronic structure, conjugation, and potential for optoelectronic applications. nih.gov

The electronic spectrum of a naphthalene derivative is dominated by transitions involving the aromatic π-electron system. uantwerpen.be The parent naphthalene molecule exhibits characteristic absorption bands, and the introduction of substituents like cyano groups can significantly modify these properties. The two cyano groups in this compound act as electron-withdrawing groups, which can influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on related naphthalene derivatives provide insight into the expected spectroscopic behavior. For example, 2,7-diamino substituted naphthalenes exhibit a strong quenching of the typical naphthalene fluorescence (around 337 nm) and the appearance of a broad emission band in the visible region (around 480 nm), which is attributed to a charge-transfer excited state. researchgate.net The fluorescence of derivatives is often sensitive to the solvent environment (solvatochromism) and the presence of metal ions. researchgate.netrsc.org The emission spectra of alkaline earth-organic frameworks based on amino derivatives of 2,6-naphthalene dicarboxylates show ligand-based fluorescence. rsc.org

Table 3: Spectroscopic Data for Selected Naphthalene Derivatives

Compound/SystemTechniqueλmax (nm)ObservationReference
2,7-Diaminonaphthalene DerivativesFluorescence~480Broad emission from charge-transfer state researchgate.net
2,7-Dinitronaphthalene (B1220600) Radical AnionOptical Absorption1070Intervalence charge-transfer band researchgate.net
Zinc Naphthalocyanine DerivativeUV-Vis Absorption790Intense Q-band absorption uantwerpen.be
H₂ANDC Ligand in DMFFluorescence Emission500Ligand-based fluorescence rsc.org
H₂ANDC Ligand in MeOHFluorescence Emission526Red-shifted emission in polar solvent rsc.org

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. msu.edu For naphthalene derivatives, the absorption spectra are characterized by π–π* transitions within the aromatic system. nih.gov The position and intensity of these absorption bands are sensitive to the substitution pattern on the naphthalene core.

Derivatives of naphthalene-2,3-dicarbonitrile have been studied to understand the effect of different substituents on their optical properties. For instance, in a series of 6,7-disubstituted naphthalene-2,3-dicarbonitrile derivatives, the maximum absorption peaks in a CH2Cl2 solution were observed at 339 nm, 359 nm, and 354 nm for different substituents, corresponding to the π–π* transition band. nih.gov The optical band gaps, determined from the onset of absorption, were found to be 3.16 eV, 3.09 eV, and 3.38 eV, respectively. nih.gov

In another study involving naphthalene diimide (NDI) derivatives, the UV-vis absorption spectra in both chloroform (B151607) solution and as pristine films were analyzed. One derivative, S4, exhibited absorption maxima at 360 nm, 380 nm, and a broad peak at 470 nm in solution. d-nb.info Another derivative, S5, showed peaks at 380 nm and a broad absorption between 450-700 nm. d-nb.info These spectral features are indicative of the complex electronic structures and potential for intramolecular charge transfer in these molecules.

The solvent environment can also influence the absorption spectra. For example, a naphthalocyanine complex derived from a naphthalene-2,3-dicarbonitrile precursor showed a hypsochromic (blue) shift of its Q band by 12 nm when the solvent was changed from pyridine (B92270) to the less polar tetrahydrofuran (B95107) (THF). uantwerpen.be This sensitivity to solvent polarity highlights the change in the electronic distribution of the molecule in different dielectric media.

Table 1: UV-Visible Absorption Data for Naphthalene Derivatives

CompoundSolvent/StateAbsorption Maxima (λ_max, nm)Optical Band Gap (E_g, eV)
DINCH2Cl23393.16
DSNCH2Cl23593.09
DPENCH2Cl23543.38
S4CHCl3360, 380, 470 (broad)1.40 (from CV)
S5CHCl3380, 450-700 (broad)1.80 (from CV)
Zn-NMe2Nc@PSMPH2O--

Data sourced from multiple studies. nih.govd-nb.info

Photoluminescence Spectroscopy and Excited State Dynamics

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of molecules and their excited-state behavior. This compound and its derivatives often exhibit fluorescence, with the emission characteristics being highly dependent on their molecular structure and environment. scbt.commdpi.com

A series of γ-substituted diphenylnaphthalonitriles demonstrated intense fluorescence in both solution and aggregated states. researchgate.net In THF solution, derivatives with weak π-donating substituents like methyl and tert-butyl showed blue emission. researchgate.net In contrast, stronger π-donating groups such as methoxy (B1213986), methylsulfanyl, and dimethylamino resulted in a progressive red-shift of the emission, indicating an enhanced intramolecular charge transfer (CT) character in the excited state. researchgate.net This tunability of emission color from deep blue to red highlights the potential of these materials in optoelectronics. researchgate.net

The excited-state dynamics of naphthalene derivatives can be complex, involving processes like excited-state intramolecular proton transfer (ESIPT). For instance, a naphthalene-based ESIPT dye, 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO), displays intricate photodynamics. In nonpolar solvents, the ESIPT process is dominant, while in polar media, a complex equilibrium exists between the locally excited state, the phototautomer, and anionic emission. acs.org

The environment, such as the presence of water, can significantly modulate the photophysical properties. For some diphenylnaphthalonitrile derivatives, the emission wavelength and fluorescence quantum yield (ΦF) change with increasing water content in THF/H2O mixtures, indicating their sensitivity to the surrounding medium. researchgate.net

Time-Resolved Photoluminescence Studies

Time-resolved photoluminescence studies are instrumental in determining the lifetimes of excited states and understanding the kinetics of various de-excitation pathways. rsc.org These studies reveal that the excited-state lifetimes of naphthalene derivatives can range from nanoseconds to microseconds, depending on the specific molecular structure and the nature of the excited state (singlet or triplet). acs.orgacs.org

For a series of diphenylnaphthalonitrile derivatives, the fluorescence lifetimes were measured in THF at both room temperature and 77 K. The lifetimes were fitted to a mono-exponential decay, indicating a single dominant emissive species in these conditions. researchgate.net In another example, a naphthalene-based ESIPT dye exhibited multi-exponential emission decays, with lifetime components corresponding to local emission, keto emission, and anionic species, depending on the pH of the solution. acs.org For instance, at pH 2.0, lifetimes of 0.1, 0.5, and 2.1 ns were observed, each associated with a different emissive form. acs.org

In the solid state, the excited-state dynamics can be further influenced by aggregation. For the ESIPT dye H-BINO, the time-resolved emission decay in the solid state revealed different lifetime components compared to the solution phase, highlighting the role of intermolecular interactions in the de-excitation process. acs.org

Long-lived triplet excited states have also been generated in narrow bandgap conjugated polymers incorporating a dicarbonitrile-functionalized naphthalene unit. acs.org Transient absorption spectroscopy revealed triplet lifetimes of up to 0.45 ms (B15284909) in a crystalline polymer film, which is significantly longer than typical values and is crucial for applications in fields like organic electronics and sensing. acs.org

Table 2: Time-Resolved Photoluminescence Data for Naphthalene Derivatives

Compound/SystemMedium/ConditionLifetime(s) (ns)Associated Species/Process
H-BINOpH 2.0 Solution0.1, 0.5, 2.1Local emission, Keto emission, Anionic species
H-BINOpH 7.4 Solution0.7, 2.1Keto emission, Anionic species
H-BINOpH 12.0 Solution1.0, 2.1Anionic species
PCPDT-sFCN Polymer (C16)Film47 ps, 1.7 nsExcited-state absorption decay
PCPDT-sFCN Polymer (C2C6)Film101 ps, 4.8 nsExcited-state absorption decay
PCPDT-sFCN Polymer Triplet (C16)Film5 µsTriplet excited state
PCPDT-sFCN Polymer Triplet (C2C6)Film450 µsTriplet excited state

Data compiled from various research articles. acs.orgacs.org

Fluorescence Quenching Investigations

Fluorescence quenching studies provide information about the interactions between a fluorophore and other molecules (quenchers) in its environment. This process, where the fluorescence intensity is decreased, can occur through various mechanisms, including collisional quenching and charge transfer. cuni.cz

Naphthalene diimide (NDI) derivatives, known for their electron-accepting properties, are often involved in charge-transfer interactions that can lead to fluorescence quenching. sciltp.com In one study, the photoluminescence of a supercooled liquid material based on an NDI derivative was modulated by dissolving electron-rich naphthalene derivatives. sciltp.com The formation of charge-transfer complexes between the electron-accepting NDI and the electron-donating naphthalene derivatives resulted in altered photoluminescence behavior, including quenching of the original emission and the appearance of new, red-shifted emission from the CT state. sciltp.com

The efficiency of quenching can be influenced by the electronic properties of both the fluorophore and the quencher. In the context of naphthalene derivatives, the introduction of substituents that modify the electron density on the naphthalene core can tune their susceptibility to fluorescence quenching by electron donors or acceptors.

Electrochemical Characterization Techniques

Electrochemical methods are vital for determining the redox properties of molecules, such as their electron-donating or -accepting capabilities, and for understanding the mechanisms of electron transfer reactions.

Cyclic Voltammetry for Redox Properties Analysis

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. chalmers.se By measuring the current response to a triangular potential sweep, CV can determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sioc-journal.cn

For naphthalene-based materials, CV is crucial for assessing their suitability for applications in organic electronics. For example, the CV of naphthalene diimide (NDI) derivatives reveals their electron-accepting nature. In one study, two NDI derivatives, S4 and S5, exhibited multiple redox waves. d-nb.info From the onset oxidation and reduction potentials, the HOMO/LUMO energy levels were calculated to be -5.40 eV / -4.00 eV for S4 and -5.50 eV / -3.70 eV for S5, respectively. d-nb.info These values are critical for designing efficient organic electronic devices.

The redox properties can be tuned by chemical modification. Core substitution on the NDI molecule with different functional groups can alter the reduction potentials. chalmers.se Theoretical calculations using density functional theory (DFT) can complement experimental CV data to provide a deeper understanding of how substituents influence the electronic properties. chalmers.se For instance, a study on core-substituted NDIs showed a correlation between the electron-donating ability of the substituents and the resulting reduction potentials. chalmers.se

Similarly, for naphthalocyanine complexes derived from naphthalene-2,3-dicarbonitrile, CV measurements have shown that their first oxidation potential is significantly lower than that of their phthalocyanine analogues. uantwerpen.be This is attributed to the destabilization of the HOMO level in naphthalocyanines, which also leads to a smaller HOMO-LUMO gap. uantwerpen.be

Table 3: Electrochemical Data for Naphthalene Derivatives from Cyclic Voltammetry

CompoundOnset Oxidation (V vs. Fc/Fc+)Onset Reduction (V vs. Fc/Fc+)HOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
S40.62-0.82-5.40-4.001.40
S50.72-1.10-5.50-3.701.80
(BDTNDI-DTYA)2---5.66-4.011.65

Note: Potentials are often referenced against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple. Data sourced from multiple studies. d-nb.infosioc-journal.cn

Electroanalytical Methods for Understanding Electron Transfer Processes

Electroanalytical techniques, including cyclic voltammetry and spectroelectrochemistry, are employed to elucidate the mechanisms of electron transfer processes in this compound and its derivatives. These methods can reveal whether an electron transfer is a single-step or multi-step process and can identify the formation of intermediate species like radical anions or cations.

For naphthalene diimides (NDIs), the two-electron redox process typically occurs in two separate one-electron steps. rsc.org However, recent research has focused on achieving a "one-step two-electron" transfer process to improve the performance of these materials in applications like aqueous organic redox flow batteries. rsc.org By introducing core-substituted electron-donating groups, a "regional charge buffering" strategy was developed to modify the redox properties of NDIs, enabling the simultaneous transfer of two electrons. rsc.org

The study of radical ions is also crucial. The radical anion of 2,7-dinitronaphthalene, a related dinitro-substituted naphthalene, has been studied to understand intramolecular electron transfer. researchgate.net The observation of a Hush-type intervalence charge-transfer band in its optical spectrum provided evidence for electron hopping between the two nitro groups, and the rate of this intramolecular electron transfer was estimated. researchgate.net

In another example, 1,8-naphthalene peri-dichalcogenides were shown to undergo a proton-coupled electron transfer process. nih.gov Upon protonation, a single electron transfer occurs from a neutral molecule to the protonated cation, generating a radical cation and a radical. This process was enhanced by the presence of 2,7-dialkoxy substituents, which increase the electron-donating ability of the molecule. nih.gov These detailed mechanistic insights are essential for the rational design of new functional materials based on the naphthalene framework.

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compoundThis compound
DIN2,6-di((E)-styryl)naphthalene
DSN2,6-di((E)-styryl)naphthalene
DPEN2,6-bis(phenylethynyl)naphthalene
H-BINO1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol
NDINaphthalene diimide
PCPDT-sFCNPoly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] with 2',7'-dicarbonitrile
(BDTNDI-DTYA)2A π-Expanded Naphthalene Diimide-Vinylogous Tetrathiafulvalene Derivative
S4, S5Naphthalene diimide derivatives
Zn-NMe2Nc@PSMPZinc naphthalocyanine derivative with dimethylamino groups on polystyrene microparticles

Computational Chemistry and Theoretical Studies on Naphthalene 2,7 Dicarbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used for investigating the electronic structure and properties of molecules. google.com It offers a favorable balance between computational cost and accuracy, making it a common choice for geometry optimizations and property predictions. google.com

Optimization of Molecular Geometries and Electronic Structures

The initial step in most computational studies involves geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. mdpi.com This process is crucial as the geometric and electronic structures are fundamental to a molecule's properties and reactivity. DFT methods, such as those pairing functionals like B3LYP or PBE0 with basis sets like 6-31G* or the aug-cc-pVQZ series, are frequently employed to find the most stable molecular configuration. mdpi.comsamipubco.com

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's electronic properties and chemical reactivity. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability, polarizability, and the energy required for electronic excitation. researchgate.netirjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. irjweb.com

Computational studies have reported the HOMO-LUMO gap for the parent naphthalene (B1677914) molecule using various DFT methods. samipubco.comacs.org For instance, a DFT study using the aug-cc-pVQZ basis set calculated the HOMO-LUMO gap of naphthalene to be 4.75 eV. samipubco.com However, specific published data on the calculated HOMO, LUMO, and energy gap values for Naphthalene-2,7-dicarbonitrile could not be located in the reviewed literature.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR)

Computational methods are powerful tools for predicting spectroscopic properties, which aids in the structural elucidation of compounds. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), academie-sciences.frresearchgate.net while methods like Gauge-Independent Atomic Orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. github.ioconicet.gov.argaussian.com

While general methodologies for predicting spectra are well-established, nmrdb.orgjoaquinbarroso.com specific TD-DFT-predicted UV-Vis spectra for this compound are not available in the literature reviewed. For NMR, one study describes a method for predicting the ¹³C NMR chemical shifts of 2,6- and 2,7-disubstituted naphthalenes using topological indices, a technique that could be applied to this compound. nih.gov This approach demonstrated that such indices can be successfully used for predicting chemical shifts in this class of compounds. nih.gov However, a complete, computationally generated NMR spectrum with assigned chemical shifts for this compound has not been published.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org This technique allows for the analysis of conformational changes and non-covalent intermolecular interactions, which are crucial for understanding how a molecule behaves in different environments and interacts with other molecules. mdpi.comwhiterose.ac.uk

MD simulations have been applied to study the parent naphthalene molecule, for example, to predict its crystal growth shape from an ethanol (B145695) solution. rsc.org Another study used MD to investigate the adsorption of naphthalene on clay mineral surfaces. mdpi.com Despite the utility of this technique, there is no specific research available that reports on molecular dynamics simulations being performed on this compound to analyze its conformational flexibility or its specific intermolecular interaction patterns.

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, allowing researchers to map out energy profiles, identify transition states, and understand the factors that control reaction rates and product selectivity. sumitomo-chem.co.jp These studies can provide a level of detail that is often inaccessible through experimental means alone. libretexts.org

Theoretical studies have been conducted on the reaction mechanisms of the parent naphthalene molecule, including its oxidation pathways initiated by hydroxyl radicals. researchgate.netnih.gov Research has also explored domino reactions that lead to the synthesis of various naphthalene derivatives. nih.gov However, a search of the chemical literature did not yield any theoretical investigations focused specifically on the reaction mechanisms or pathways involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Properties and Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.

A relevant study in the area of Quantitative Structure-Property Relationship (QSPR) used topological indices, such as the Wiener and Szeged indices, to successfully predict the ¹³C NMR chemical shifts for a series of 2,6- and 2,7-disubstituted naphthalenes. nih.gov This approach falls under the broad umbrella of QSAR/QSPR modeling. However, beyond this specific application for predicting a spectroscopic property, no broader QSAR models for predicting the biological activities or other physicochemical properties of this compound were found in the reviewed scientific literature.

Supramolecular Chemistry and Self Assembly of Naphthalene 2,7 Dicarbonitrile Based Systems

Non-covalent Interactions in NDC Architectures

The self-assembly of molecular units into ordered superstructures is governed by a range of non-covalent interactions. In systems based on naphthalene-2,7-dicarbonitrile, the geometry and electronic nature of the molecule facilitate several key interactions, including π-π stacking, hydrogen bonding, halogen bonding, and coordination with metal centers. These forces dictate the packing in the solid state and the aggregation behavior in solution, ultimately defining the structure and function of the resulting materials.

The planar, aromatic nature of the naphthalene (B1677914) core is fundamental to the formation of π-π stacking interactions, which are a dominant feature in the solid-state structures of naphthalene derivatives. scbt.com These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In crystalline structures involving dicyanonaphthalene derivatives, molecules often arrange in columnar stacks, driven by these π-π interactions. researchgate.net For instance, dipyrido[f,h]quinoxaline-6,7-dicarbonitrile, a related extended π-system, exhibits remarkable columnar stacking with interplanar distances as short as 3.229 Å. researchgate.net While direct crystallographic data for unsubstituted this compound is less detailed in the literature, studies on substituted naphthalonitriles show that even with bulky substituents, π-π interactions can occur, although sometimes weakly, with centroid-to-centroid distances approaching 5 Å. researchgate.net The presence of electron-withdrawing nitrile groups on the naphthalene core influences the quadrupole moment of the aromatic system, which can significantly affect the geometry and strength of these stacking interactions, often favoring slipped-stack or herringbone arrangements over a direct face-to-face overlap to minimize electrostatic repulsion.

In aggregated states, such as those formed in solution or in thin films, π-π stacking plays a crucial role in defining the morphology and photophysical properties of the assemblies. scbt.com The aggregation of naphthalene-based dyes is heavily influenced by these interactions, which can alter their optical properties. scbt.com For derivatives of naphthalene-2,3-dicarbonitrile (B1297686), aggregation can lead to either quenching or enhancement of fluorescence, depending on the specific molecular arrangement and the nature of the excitonic coupling between molecules in the aggregated state. beilstein-journals.org

Table 1: Examples of Intermolecular Interactions in Naphthalene Dicarbonitrile Derivatives

Derivative/System Interaction Type Typical Distance (Å) Significance
Dipyrido[f,h]quinoxaline-6,7-dicarbonitrile π-π Stacking 3.229 - 3.380 Directs columnar organization in the crystal. researchgate.net
Substituted Naphthalene-2,3-dicarbonitrile C-H···π Interactions ~2.780 Contributes to crystal packing. researchgate.net
Substituted Naphthalene-2,3-dicarbonitrile C-H···N Hydrogen Bonds ~3.006 - 3.083 Links dimeric units into 1D chains. researchgate.net
Tetrabromoterephthalic Acid Co-crystal Br···O Halogen Bond ~3.270 Links molecules into a 2D sheet structure. mdpi.com

While the unsubstituted this compound molecule itself lacks conventional hydrogen bond donors, the nitrile groups are effective hydrogen bond acceptors. In the presence of suitable donor molecules, such as solvents or co-formers, C-H···N hydrogen bonds can play a significant role in directing self-assembly. researchgate.net For example, in the crystal structure of a substituted naphthalene-2,3-dicarbonitrile, C-H···N intermolecular interactions with distances around 3.0 Å were observed to link molecular units into one-dimensional chains. researchgate.net The competition between hydrogen bonding and other non-covalent forces, like π-π stacking, is critical; the introduction of strong hydrogen-bonding capabilities can undermine the π-stacking arrangements that dominate in their absence. researchgate.net

Halogen bonding is another powerful directional interaction that can be used to engineer the self-assembly of NDC-based systems. mdpi.com This interaction occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, such as the nitrogen atom of a nitrile group. mdpi.com By incorporating halogen atoms (e.g., bromine, iodine) onto the naphthalene scaffold or on complementary molecules, highly directional and predictable interactions can be programmed. cea.fr Studies on analogous systems demonstrate that halogen bonds (e.g., Br···O, I···N) can dictate the formation of specific supramolecular synthons, leading to extended 2D networks. mdpi.comsioc-journal.cn The strength and directionality of halogen bonds are comparable to hydrogen bonds, and the choice between which interaction dominates can sometimes be controlled by external factors like solvent polarity. mdpi.comrsc.org

The nitrile groups of this compound serve as excellent ligands for coordination to metal centers. This property allows for the construction of highly ordered and robust metal-organic architectures through coordination-driven self-assembly. acs.orgresearchgate.net This bottom-up approach enables the formation of discrete multi-component cages, 2D networks, and 3D frameworks with predictable geometries. researchgate.netnih.gov

Polyphenylene-dicarbonitrile linkers, which are structurally related to NDC, have been extensively used to create surface-supported two-dimensional metal-organic networks (MONs). researchgate.net When deposited on a metal surface like Ag(111) and exposed to metal atoms (e.g., Co, Gd), these linkers form well-defined porous networks where the metal atoms act as coordination nodes and the dinitrile molecules act as linkers. researchgate.netresearchgate.net The geometry of the resulting network is dictated by the coordination number of the metal and the length and shape of the organic linker. The use of NDC as a linear, rigid linker can lead to the formation of specific, predictable topologies in these coordination assemblies.

Hydrogen Bonding and Halogen Bonding in Self-Assembly

Formation of Supramolecular Assemblies

The interplay of the non-covalent interactions described above drives the assembly of individual NDC molecules into larger, functional superstructures. These assemblies can range from simple one-dimensional chains to complex two-dimensional networks and distinct aggregates in solution, each with unique characteristics.

The linear and rigid geometry of the NDC molecule makes it an ideal candidate for forming one-dimensional (1D) and two-dimensional (2D) supramolecular structures. On surfaces, molecules like p-terphenyl-dicarbonitrile can self-assemble into extended supramolecular ribbons, stabilized by directional non-covalent interactions. researchgate.net Similarly, the self-assembly of NDC can be directed to form 1D chains or ribbons through a combination of head-to-tail C-H···N hydrogen bonds and offset π-π stacking.

More complex 2D networks are often achieved through coordination with metal atoms on a surface or through the use of specifically designed synthons like halogen bonds. cea.frresearchgate.net For instance, the on-surface reaction of dicarbonitrile precursors with metal atoms can lead to the formation of extended 2D networks. nih.gov In a related system, silver naphthalocyanines, formed from a naphthalene dicarbonitrile precursor, were observed to self-assemble into non-covalent one-dimensional ribbons. nih.gov The pore size and topology of these networks can be systematically tuned by changing the length of the dinitrile linker, a principle that applies directly to NDC and its oligomeric derivatives. researchgate.net The formation of these porous networks is of significant interest for applications in molecular sieving, catalysis, and sensor technology.

In solution, particularly in solvent systems where the solubility is poor, NDC and its derivatives can form aggregates. The formation of these aggregates is driven by solvophobic effects and the same non-covalent interactions that govern solid-state packing, primarily π-π stacking. The photophysical properties of these aggregates can be markedly different from those of the isolated molecules. researchgate.net

Aggregation can lead to phenomena such as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). beilstein-journals.org For many planar aromatic molecules, aggregation typically causes fluorescence quenching due to the formation of non-emissive excimer states. researchgate.net However, by carefully controlling the molecular design and aggregation mode, it is possible to achieve aggregation-induced emission enhancement (AIEE), where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence. beilstein-journals.org Studies on substituted 6,7-diphenylnaphthalene-2,3-dicarbonitriles have shown that their emission properties are highly sensitive to the environment and aggregation state, with some derivatives exhibiting efficient emission in the solid state. beilstein-journals.org The photophysical behavior of NDC aggregates is therefore highly dependent on the specific intermolecular geometry within the aggregate.

Covalent Organic Frameworks (COFs) and Related Porous Materials Utilizing NDC Linkers

Naphthalene dicarbonitrile (NDC) isomers serve as important building blocks for a class of porous organic polymers known as Covalent Triazine Frameworks (CTFs), which are a subset of Covalent Organic Frameworks (COFs). The synthesis typically involves the ionothermal trimerization of the dinitrile monomers. In this process, the nitrile groups (-C≡N) of three linker molecules react to form a highly stable, aromatic triazine ring (-C₃N₃-), creating a robust and porous two-dimensional or three-dimensional network.

While literature specifically detailing the use of the this compound isomer is scarce, the closely related Naphthalene-2,6-dicarbonitrile (B1600231) is a well-documented precursor for the synthesis of CTF-2 . The polytrimerization of Naphthalene-2,6-dicarbonitrile is typically carried out in molten zinc chloride (ZnCl₂) at high temperatures (around 400°C). researchgate.netresearchgate.net At lower temperatures, this ionothermal condensation yields a well-ordered, crystalline framework with a layered structure. researchgate.net However, conducting the synthesis at elevated temperatures (e.g., 450-600°C) can produce a material that is more amorphous but possesses a higher surface area and remarkable thermal stability (up to 640°C). researchgate.net

These naphthalene-based CTFs exhibit significant porosity, which makes them promising candidates for applications such as gas storage and separation. The incorporation of the electron-rich naphthalene unit and the nitrogen-rich triazine ring also imparts interesting electronic properties, leading to research into their use as metal-free heterogeneous photocatalysts. researchgate.net For instance, donor-acceptor COFs constructed from naphthalene-based donors and triazine acceptors show enhanced charge separation and transport, boosting their photocatalytic activity. rsc.orgrsc.orgresearchgate.net

Beyond CTFs, other porous polymers have been synthesized using naphthalene-based precursors. A novel polyaminal-linked porous polymer (PAN-NA) was created through the polycondensation of melamine (B1676169) and a naphthalene-based dialdehyde. mdpi.com The resulting material demonstrated a high surface area and significant uptake of CO₂ and heavy metal ions, highlighting the utility of the naphthalene core in creating functional porous materials. mdpi.com

Table 1: Properties of CTF-2 Synthesized from Naphthalene-2,6-dicarbonitrile
PropertyValue/DescriptionReference
PrecursorNaphthalene-2,6-dicarbonitrile researchgate.netresearchgate.net
Synthesis MethodIonothermal condensation in molten ZnCl₂ researchgate.net
Key Structural UnitCovalent triazine rings linking naphthalene units azaruniv.ac.ir
BET Surface AreaUp to 2255 m²/g (for high-temperature amorphous version) researchgate.net
Pore TypeMicroporous and potentially mesoporous depending on synthesis temperature researchgate.net
Thermal StabilityStable up to 640°C researchgate.net

Controlled Self-Assembly and Tunable Properties

The self-assembly of molecules into well-defined supramolecular architectures is governed by a delicate balance of non-covalent interactions. For naphthalene dicarbonitrile systems, these interactions are primarily π-π stacking and, in substituted versions, hydrogen bonding or steric effects. By strategically modifying the core molecule or the environment, the self-assembly process can be precisely guided to create structures with tunable properties.

Influence of Substituents on Self-Assembly Behavior

Attaching different chemical groups (substituents) to the naphthalene dicarbonitrile core is a powerful strategy to control its self-assembly. Substituents can exert influence through:

Steric Hindrance : Bulky groups can direct the angle of interaction between molecules, favoring certain geometries over others.

Electronic Effects : Electron-donating or electron-withdrawing groups can modify the quadrupole moment of the aromatic system, strengthening or weakening π-π stacking interactions.

Specific Interactions : Substituents can introduce new non-covalent interactions, such as hydrogen bonds, which can dominate the assembly process.

A clear example of this principle was demonstrated in the on-surface synthesis of naphthalocyanines from substituted naphthalene-ortho-dicarbonitrile precursors. The study compared the self-assembly of two different precursors on a silver surface: 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND) and 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile (NND). Although these are 2,3-isomers, the findings provide significant insight into the role of substituents.

The smaller phenyl substituents on PND allowed the resulting naphthalocyanine molecules to form an extended, non-covalent two-dimensional network. In contrast, the bulkier naphthyl substituents on NND induced a different packing arrangement, leading to the formation of one-dimensional, chain-like supramolecular bands. This demonstrates that a simple change in the substituent can fundamentally alter the dimensionality of the resulting self-assembled architecture.

Table 2: Influence of Substituents on the Self-Assembly of Naphthalocyanines on Ag(111)
Precursor MoleculeSubstituentResulting Supramolecular StructureDimensionality
6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND)PhenylExtended non-covalent network2D
6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile (NND)NaphthylNon-covalent one-dimensional ribbons1D

Environmental Responsiveness of Supramolecular Systems

Supramolecular systems derived from naphthalene dicarbonitrile are not static; their structure and properties can be sensitive to their surrounding environment. This responsiveness allows for the creation of "smart" materials that can adapt to external stimuli.

Key environmental factors include:

Solvents : The polarity of a solvent can influence the strength of π-π stacking and hydrogen bonding, potentially leading to different assembled states or changes in photophysical properties like fluorescence.

Presence of Metal Ions : Metal ions can act as templates, coordinating with the nitrile groups to direct the formation of specific macrocycles or polymers. The on-surface synthesis of naphthalocyanines from the PND precursor, for example, was found to be dependent on the presence of co-adsorbed iron atoms, which templated the reaction.

Temperature : As an input of energy, temperature can be used to overcome kinetic barriers, anneal defects in an assembly, or switch between different thermodynamically stable structures. The synthesis of CTF-2 from naphthalene-2,6-dicarbonitrile yields different structures (crystalline vs. amorphous) based on the reaction temperature. researchgate.net

This environmental sensitivity is crucial for applications in chemical sensing, where the binding of a target analyte (a change in the chemical environment) triggers a measurable optical or electronic response. For example, the detection of hydrazine (B178648) has been demonstrated using a sensor that undergoes a chemical reaction with the analyte, leading to a distinct colorimetric change. colab.ws While this specific example uses a calixpyrrole, the principle of a molecule designed to react or interact with an environmental trigger is broadly applicable to functionalized naphthalene dicarbonitrile systems.

Applications of Naphthalene 2,7 Dicarbonitrile in Advanced Materials Science

Organic Electronics

The realm of organic electronics has benefited substantially from the incorporation of naphthalene-2,7-dicarbonitrile and its derivatives. These materials have shown promise in enhancing the performance and efficiency of various organic electronic devices.

Application in Organic Solar Cells (OSCs) as Electron Acceptors

In the domain of organic solar cells (OSCs), this compound-based molecules have been investigated as non-fullerene acceptors (NFAs). The development of NFAs is a crucial area of research, aiming to overcome the limitations of traditional fullerene-based acceptors. researchgate.net Organic solar cells composed of electron-donor and electron-acceptor materials have seen significant advancements, demonstrating their potential in cutting-edge optoelectronic applications. mdpi.com

Researchers have designed and synthesized fused-ring electron acceptors (FREAs) incorporating a naphthalene (B1677914) core. For instance, a FREA named NDIC was created by replacing the benzene (B151609) ring in a known acceptor, IDIC, with a naphthalene ring. rsc.org This modification resulted in an increased optical bandgap from 1.60 eV in IDIC to 1.72 eV in NDIC and a higher lowest unoccupied molecular orbital (LUMO) energy level of -3.88 eV compared to -3.92 eV for IDIC. rsc.org Consequently, OSCs based on a PBDB-T:NDIC blend exhibited a higher open-circuit voltage (Voc) of 0.90 V, a significant increase from the 0.77 V achieved with IDIC-based devices. rsc.org Following optimization, these devices reached a power conversion efficiency (PCE) of 9.43%. rsc.org These findings highlight how subtle changes in molecular structure can dramatically influence the optical and electrochemical properties, and ultimately the photovoltaic performance of OSCs. rsc.org

Theoretical studies have also been employed to design novel non-fused ring electron acceptors (NFREAs) with enhanced optoelectronic features. By modifying the end-groups of a reference molecule, researchers have computationally designed new small molecule acceptors. These designs have shown a reduction in the energy band gap, which is a critical factor for improving the efficiency of solar cells. mdpi.com

ParameterIDICNDIC
Core UnitBenzene-basedNaphthalene-based
Optical Bandgap1.60 eV1.72 eV
LUMO Energy Level-3.92 eV-3.88 eV
Open-Circuit Voltage (Voc)0.77 V0.90 V
Power Conversion Efficiency (PCE)9.19%9.43%

Utilization in Organic Field-Effect Transistors (OFETs)

This compound derivatives have also found application in organic field-effect transistors (OFETs), which are fundamental components of organic electronics. ambeed.combeilstein-journals.orgresearchgate.net The performance of OFETs is largely dependent on the charge transport properties of the organic semiconductor used.

Naphthalene diimide (NDI) derivatives have been extensively studied for their potential in OFETs. researchgate.net For example, a tetraamino core-substituted NDI derivative has been developed as a p-type semiconductor. researchgate.net While this material on its own exhibited a modest hole mobility, its performance was significantly enhanced when blended with another NDI derivative. researchgate.net Interestingly, blend thin films of these two NDI derivatives displayed ambipolar behavior, meaning they could transport both holes and electrons, with hole and electron mobilities reaching up to 0.01 cm²/Vs and 0.001 cm²/Vs, respectively. researchgate.net

In another study, new diketopyrrolopyrrole (DPP) derivatives flanked by naphthalene were synthesized and incorporated into OFETs. rsc.org These materials demonstrated excellent thermal stability and functioned as p-type semiconductors. The monomer with an n-decyl alkyl chain, D-DPPN, showed the highest mobility of 0.019 cm²/Vs with a high on/off ratio of 10⁶. rsc.org This research demonstrated for the first time that high mobility could be achieved in OFETs using naphthalene-flanked DPP monomers without further functionalization. rsc.org

MaterialMobility (cm²/Vs)On/Off Ratio
4NH2-NDI and DHNDI blend (hole)0.01-
4NH2-NDI and DHNDI blend (electron)0.001-
D-DPPN (hole)0.01910⁶

Development of Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable organic light-emitting diodes (OLEDs) is a major focus in materials science. google.comresearchgate.netlumtec.com.tw Naphthalene-based compounds have been utilized in the design of emitters for OLEDs, particularly for achieving deep-blue emission, which is crucial for high-definition displays. rsc.org

Researchers have developed a novel molecular design for a thermally activated delayed fluorescence (TADF) emitter based on a 2,3-bis(4-cyanophenyl)quinoxaline-6,7-dicarbonitrile (Qx4CN) acceptor. rsc.org This design aimed to shift the emission wavelength towards the deep-red and near-infrared regions. By attaching donor moieties to the Qx4CN acceptor unit, a significant red shift in the emission was achieved. rsc.org OLEDs incorporating this tBuTPA-Qx4CN emitter demonstrated an impressive external quantum efficiency of up to 16.3% with an emission peak at 674 nm. rsc.org

In the quest for deep-blue emitters, naphthalene has been fused with 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) to create a new chromophore. rsc.org This structural modification helped to weaken the electron-donating ability and increase the conjugation of the DMAC unit. Devices based on these emitters exhibited deep-blue emissions with narrow spectra and achieved a maximum external quantum efficiency of 5.17% with low efficiency roll-off. rsc.org

EmitterEmission PeakExternal Quantum Efficiency (EQE)
tBuTPA-Qx4CN674 nm16.3%
NAPPI≤ 434 nm5.17%

Charge Transfer Complexes and Semiconductor Behavior

The formation of charge transfer (CTC) complexes is a key phenomenon in organic semiconductors that influences their electronic properties. science.gov These complexes can be formed between electron-donating and electron-accepting molecules. The interaction between these molecules can lead to the generation of free charge carriers, which is essential for the functioning of electronic devices. science.gov

The study of CTC formation and dissociation is crucial for understanding the charge generation process in doped organic semiconductors. science.gov For instance, the efficiency of CTC formation can be correlated with the concentration of dopants. science.gov Naphthalene diimide (NDI) derivatives are known to form CTCs and exhibit semiconductor behavior. researchgate.net The introduction of amino groups to the NDI core can result in a material with a high HOMO energy level, behaving as a p-type semiconductor. researchgate.net The blending of different NDI derivatives can lead to ambipolar charge transport characteristics. researchgate.net Furthermore, the formation of interfacial charge transfer (ICT) complexes between organic modifiers and inorganic materials like TiO₂ can enhance the optical properties of the inorganic material, making it suitable for photo-driven catalytic reactions. mdpi.com

Sensors and Sensing Platforms

The unique properties of this compound and its derivatives also make them suitable for the development of advanced sensors.

Chemoresistive Gas Sensors and Analyte Detection

Chemoresistive gas sensors operate by detecting changes in electrical resistance upon exposure to specific analytes. ethz.chmdpi.com The performance of these sensors is highly dependent on the sensing material's surface area and chemical nature. researchgate.net Naphthalene diimide (NDI) based materials have shown promise in this area.

A sensor based on a dipeptide-functionalized naphthalene diimide-zinc oxide nanohybrid has been developed for the detection of ethanol (B145695) at room temperature. researchgate.net This sensor exhibited a significant response with relatively fast response and recovery times. researchgate.net Another study focused on enhancing the ammonia (B1221849) sensing properties of naphthalene diimides by expanding their core structure. researchgate.net An NDI-based sensor demonstrated high sensitivity to ammonia, with a quick response and recovery, and a low limit of detection. researchgate.net Importantly, this sensor maintained excellent performance even in high humidity environments. researchgate.net

Titanium oxide-based sensors have also been used for the detection of naphthalene vapor, which is a volatile polycyclic aromatic hydrocarbon. mdpi.com These sensors have shown high sensitivity and a reproducible response to changes in naphthalene concentration, with the ability to be cleaned and reused. mdpi.com

Sensor MaterialTarget AnalyteSensitivity/ResponseLimit of Detection
NDICY-ZnO NanohybridEthanol (500 ppm)66.4% response-
NDI-AAmmonia (50 ppm)66% sensitivity2 ppm
Titanium OxideNaphthaleneHigh~10 nM (1 ppm)

Optical Sensors and Environment Responsiveness

There is currently no available scientific literature detailing the application of this compound in the development of optical sensors or environmentally responsive materials. While related naphthalene structures and other dinitrile compounds have been investigated for these purposes, research specifically identifying this compound as the active component is not present in public databases. For instance, derivatives of naphthalene-2,7-diol have been explored for their photoluminescent properties, but this is a chemically distinct compound. researchgate.net

Photochemistry and Photopolymerization

The photochemical behavior of this compound and its potential applications in photopolymerization are not documented in available research. Studies in this field tend to focus on modified naphthalene structures.

Photoinitiating Systems and Photosensitizers

No research studies were found that investigate or demonstrate the use of this compound as a photoinitiator or a photosensitizer. The scientific literature on naphthalene-based photosensitizers describes derivatives such as 1-amino-4-methyl-naphthalene-2-carbonitrile and naphthalene-based oxime esters, which are chemically different from this compound. scispace.commdpi.com These studies highlight the importance of specific functional groups attached to the naphthalene core to facilitate the photochemical processes required for initiating polymerization. rsc.org

Light-Initiated Polymerization (Free-Radical and Cationic)

Consistent with the lack of data on its photo-initiating capabilities, there is no information on the use of this compound to initiate either free-radical or cationic polymerization. Research in light-initiated polymerization using naphthalene compounds invariably involves derivatives designed to absorb light at specific wavelengths and generate the necessary reactive species (radicals or cations). mdpi.comrsc.org

Dyes, Pigments, and Optical Materials

There is no evidence to suggest that this compound is used in the synthesis of dyes or pigments. Its properties as an optical material have not been characterized in the available literature. Research into naphthalene-based optical materials often involves other isomers or derivatives, such as naphthalene-2,3:6,7-bis(dicarboximide)s, which possess different electronic and structural properties. researchgate.net

Polymers and High-Performance Materials

While this compound is commercially available as a chemical intermediate, no studies detailing its direct incorporation as a monomer into polymers or high-performance materials were found. cymitquimica.commanchesterorganics.com Research in this area has utilized the isomeric Naphthalene-2,6-dicarbonitrile (B1600231) as a building block for materials like covalent organic frameworks (COFs). Additionally, the corresponding Naphthalene-2,7-dicarboxylic acid has been used to create polyester (B1180765) polymers, but the dinitrile functional groups of the subject compound would necessitate entirely different polymerization chemistries. google.com

Reactivity and Mechanistic Organic Chemistry of Naphthalene 2,7 Dicarbonitrile

Influence of Nitrile Groups on Reactivity

The presence of two nitrile (-C≡N) groups on the naphthalene (B1677914) ring system profoundly influences the reactivity of Naphthalene-2,7-dicarbonitrile (NDC). The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize electron density through resonance and inductive effects. This electron-withdrawing nature deactivates the naphthalene nucleus towards electrophilic attack. spcmc.ac.in Conversely, it enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. scbt.comcymitquimica.com

The electron-withdrawing properties of the nitrile groups decrease the electron density of the π-system of the naphthalene core. This deactivation is significant for electrophilic aromatic substitution (EAS) reactions, which typically proceed more readily on electron-rich aromatic systems. odoo.comnumberanalytics.com The loss of resonance energy upon forming the sigma complex intermediate in EAS is greater for a deactivated ring, thus increasing the activation energy of the reaction. spcmc.ac.in

In contrast, the diminished electron density on the naphthalene ring makes it a better target for nucleophiles. Nucleophilic aromatic substitution (SNAAr) reactions are facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. The two nitrile groups in NDC provide this stabilization, making the compound more reactive towards nucleophiles compared to unsubstituted naphthalene.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS):

Due to the deactivating effect of the two nitrile groups, electrophilic aromatic substitution reactions on this compound are generally sluggish and require harsh reaction conditions. Naphthalene itself is more reactive than benzene (B151609) towards EAS. nowgonggirlscollege.co.in Nitration and halogenation of unsubstituted naphthalene occur almost exclusively at the α-position (C1, C4, C5, C8). spcmc.ac.innumberanalytics.com However, in NDC, the directing effects of the nitrile groups must be considered. Both nitrile groups are meta-directing. The positions ortho and para to the nitrile groups (C1, C3, C6, C8) are the most deactivated. Therefore, any electrophilic attack would be directed to the remaining positions, primarily C4 and C5.

Reaction TypeReagentsExpected Product(s)Notes
NitrationHNO₃, H₂SO₄4-Nitro-naphthalene-2,7-dicarbonitrileRequires forcing conditions due to deactivation.
HalogenationBr₂, FeBr₃4-Bromo-naphthalene-2,7-dicarbonitrileLewis acid catalyst is necessary.
SulfonationFuming H₂SO₄This compound-4-sulfonic acidReaction is often reversible.
Friedel-Crafts Alkylation/AcylationR-X/RCO-X, AlCl₃Generally not successfulThe strongly deactivated ring and potential for complexation of the Lewis acid with the nitrile groups prevent these reactions.

Nucleophilic Aromatic Substitution (SNAAr):

This compound is more amenable to nucleophilic aromatic substitution, particularly at positions activated by the nitrile groups. The presence of a good leaving group, such as a halogen, at a position ortho or para to a nitrile group would make the compound highly reactive towards nucleophiles. While NDC itself does not have a leaving group, its derivatives can undergo these reactions. For instance, a hypothetical 4-chloro-naphthalene-2,7-dicarbonitrile would be expected to readily react with nucleophiles at the C4 position. The reaction of 6,7-dibromonaphthalene-2,3-dicarbonitrile (B1298471) with thiolates demonstrates the susceptibility of dinitrile-substituted naphthalenes to nucleophilic substitution, even though this is a different isomer. rsc.org

Cyclization and Annulation Reactions

The nitrile groups of this compound can participate in cyclization and annulation reactions, leading to the formation of polycyclic and heterocyclic structures. These reactions often involve the transformation of the nitrile functionalities.

One important class of reactions is the synthesis of naphthalocyanines, which are structural analogues of phthalocyanines with an extended π-electron system. This is typically achieved through the tetramerization of ortho-dicarbonitrile precursors. nih.gov While NDC is not an ortho-dicarbonitrile, related naphthalene dinitriles undergo such cyclizations.

Annulation reactions, which involve the formation of a new ring fused to the existing naphthalene system, have been demonstrated with related naphthalene derivatives. For example, palladium-catalyzed annulation of naphthalene dicarboximide with various aromatic substrates has been used to synthesize polycyclic aromatic dicarboximides. acs.org A similar strategy could potentially be applied to NDC. Domino reactions of Morita–Baylis–Hillman acetates can also lead to the formation of substituted naphthalenes. nih.gov

Functional Group Transformations of the Nitrile Moieties

The two nitrile groups of this compound can be converted into a variety of other functional groups, significantly expanding its synthetic utility.

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. The complete hydrolysis of both nitrile groups in NDC would yield naphthalene-2,7-dicarboxylic acid. google.com This dicarboxylic acid can be a valuable monomer for the synthesis of polyesters and polyamides.

Reduction: The nitrile groups can be reduced to primary amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The reduction of NDC would produce 2,7-bis(aminomethyl)naphthalene. This diamine can serve as a building block for polymers and other complex molecules.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile groups to form ketones after hydrolysis of the intermediate imine. This provides a route to introduce new carbon-carbon bonds and create diketones.

TransformationReagentsProduct
Full HydrolysisH₃O⁺ or OH⁻, heatNaphthalene-2,7-dicarboxylic acid
Partial HydrolysisH₂SO₄ (conc.)Naphthalene-2,7-dicarboxamide
Reduction to AmineLiAlH₄ then H₂O; or H₂, catalyst2,7-Bis(aminomethyl)naphthalene
Reaction with Grignard1. R-MgBr 2. H₃O⁺2,7-Diacylnaphthalene

Regioselectivity and Stereoselectivity in Reactions Involving NDC

Regioselectivity: In electrophilic substitutions, the regioselectivity is governed by the meta-directing nature of the two nitrile groups, favoring attack at the C4 and C5 positions. For nucleophilic attack on a substituted NDC derivative, the regioselectivity would be determined by the position of the leaving group relative to the electron-withdrawing nitrile groups.

Stereoselectivity: For reactions that create new stereocenters, such as the addition of an unsymmetrical reagent to the naphthalene core or functional group transformations that introduce chirality, the stereochemical outcome would depend on the specific reaction mechanism and the steric environment around the reaction center. For instance, in the reduction of a diketone derived from NDC, the stereoselectivity of the resulting diol would be influenced by the directing effects of the naphthalene ring and any chiral reagents or catalysts used.

Future Directions and Emerging Research Areas for Naphthalene 2,7 Dicarbonitrile

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly methods for synthesizing naphthalene (B1677914) derivatives, including dicarbonitriles, is a significant area of research. Traditional methods often require harsh conditions and toxic reagents. scirp.org Modern synthetic chemistry is moving towards more sustainable practices, focusing on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Future research in the synthesis of naphthalene-2,7-dicarbonitrile and its derivatives is likely to focus on:

Catalytic Systems: The use of palladium or copper-based catalysts can enhance regioselectivity in the synthesis of nitrile-functionalized compounds. Research into novel catalytic systems could lead to more efficient and selective syntheses of NDC.

Green Chemistry Approaches: Inspired by methods like the Vilsmeier-Haack reaction which can be made more environmentally benign, researchers are exploring greener routes to important chemical intermediates. scirp.org This includes the use of less toxic solvents and reagents, and developing processes that generate recoverable byproducts. scirp.org

Skeletal Editing: Innovative techniques like the nitrogen-to-carbon transmutation of isoquinolines offer a novel pathway to substituted naphthalenes. nih.gov This method uses an inexpensive and commercially available phosphonium (B103445) ylide as a carbon source, providing a convenient route to a variety of naphthalene derivatives. nih.gov Further exploration of such skeletal editing techniques could provide new, efficient routes to NDC.

A summary of potential future synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Novel Catalysis Higher yields, improved regioselectivity, milder reaction conditions.Development of new palladium, copper, or other metal-based catalysts.
Green Chemistry Reduced environmental impact, safer processes, use of renewable resources.Replacement of toxic reagents and solvents, development of atom-economical reactions.
Skeletal Editing Access to novel substitution patterns, use of readily available starting materials.Exploration of single-atom transmutation reactions and other skeletal rearrangement strategies.

Table 1: Future Synthetic Strategies for this compound

Development of Advanced Characterization Techniques for In-situ and Operando Studies

To fully understand and optimize the performance of materials derived from this compound, it is crucial to study them under real-world operating conditions. aip.org In-situ and operando characterization techniques allow researchers to observe the physical and chemical changes in a material as they happen. aip.orgmpg.de

Future research will likely involve the application and development of a range of advanced characterization techniques, including:

In-situ and Operando Spectroscopy and Microscopy: These methods provide direct insights into the processes that determine the functionality of materials. aip.org Techniques like Raman and infrared spectroscopy can be used to monitor changes in molecular vibrations, providing information about chemical reactions and phase transitions. european-mrs.comrsc.org

Synchrotron-Based Techniques: High-energy X-rays can penetrate complex sample environments, allowing for the study of materials under various temperatures, pressures, and chemical conditions. mpg.deeuropean-mrs.com Techniques like X-ray diffraction and X-ray absorption spectroscopy can provide detailed information about the crystal structure and electronic states of materials during operation. mpg.deeuropean-mrs.com

Time- and Space-Resolved Measurements: The development of techniques with high temporal and spatial resolution is crucial for understanding dynamic processes and identifying short-lived intermediate states. european-mrs.comornl.gov

The application of these techniques will be critical for understanding structure-property relationships in NDC-based materials and for guiding the design of new materials with improved performance. european-mrs.com

Integration of Computational and Experimental Approaches for Rational Design

The combination of computational modeling and experimental synthesis and characterization is a powerful strategy for the rational design of new materials. researchgate.netnih.gov Computational methods can be used to predict the properties of new materials before they are synthesized, saving time and resources. researchgate.net

Key areas for the integration of computational and experimental approaches for NDC-based materials include:

High-Throughput Virtual Screening: Computational screening can be used to rapidly evaluate large libraries of virtual compounds to identify candidates with desired properties for specific applications, such as gas separation or organic electronics. researchgate.net

Predicting Structure-Property Relationships: Density Functional Theory (DFT) and other computational methods can be used to understand how the chemical structure of NDC derivatives influences their electronic, optical, and mechanical properties. mdpi.com This understanding can then be used to design new molecules with tailored properties.

Guiding Synthetic Efforts: Computational studies can help to identify promising synthetic targets and to predict the most efficient synthetic routes. nih.gov

The synergy between computational prediction and experimental validation will accelerate the discovery and development of new functional materials based on this compound.

Expansion into New Applications in Advanced Functional Materials

The unique electronic and structural properties of this compound make it a promising building block for a wide range of advanced functional materials. ugent.be While it is already used in the synthesis of polymers and dyes, emerging research is exploring its potential in new and exciting applications. scbt.com

Future applications for NDC-based materials could include:

Organic Electronics: Naphthalene diimides, which can be synthesized from NDC, are being investigated for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). beilstein-journals.org The electron-deficient nature of the naphthalene diimide core makes these materials suitable for use as n-type semiconductors. beilstein-journals.org

Porous Materials: The rigid, planar structure of the naphthalene unit makes it an ideal component for the construction of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

Sensors: The fluorescence properties of some naphthalene derivatives can be sensitive to their local environment, making them suitable for use in chemical sensors. scbt.com

The versatility of the this compound scaffold suggests that many more applications in advanced functional materials will be discovered in the future.

Investigation of Biological Activity and Interactions with Biomolecules

Derivatives of naphthalene and related dinitrile compounds are being explored for their potential biological activities and interactions with biomolecules. While the primary focus of research on NDC has been in materials science, its unique chemical structure warrants investigation into its biological properties.

Future research in this area may focus on:

Enzyme Inhibition: The mechanism of action for some naphthalene derivatives involves the inhibition of specific enzymes or proteins, which can affect biochemical pathways.

DNA Interaction: Naphthalene diimide derivatives have been designed and synthesized as DNA interactive agents. nih.gov

Antioxidant Activity: Melatonin, a neurohormone, is a potent free radical scavenger, and its analogue naphthalene derivatives have been synthesized and evaluated for their antioxidant capacity. scielo.br

It is important to note that while the exploration of biological activity is a promising research avenue, it is still in its early stages.

Exploration of NDC in Quantum Materials and Nanoscience

The fields of quantum materials and nanoscience are constantly seeking new molecular building blocks with unique electronic and photophysical properties. The extended π-system and well-defined geometry of the naphthalene core make NDC and its derivatives interesting candidates for exploration in these cutting-edge areas.

Future research directions could include:

On-Surface Synthesis: The on-surface synthesis of metallo-phthalocyanines and naphthalocyanines from dicarbonitrile precursors has been demonstrated. nih.gov This bottom-up approach allows for the creation of well-defined nanostructures with tailored electronic properties. nih.gov

Molecular Electronics: The ability to control the structure and electronic properties of individual molecules is a key goal of molecular electronics. Naphthalene-based molecules could potentially be used as molecular wires or switches in nanoscale electronic devices.

Quantum Dots and Nanoparticles: The incorporation of NDC derivatives into semiconductor quantum dots or the synthesis of NDC-based organic nanoparticles could lead to new materials with interesting optical and electronic properties for applications in lighting, displays, and bioimaging.

The exploration of this compound in the realms of quantum materials and nanoscience is a nascent but potentially fruitful area of research that could lead to the development of next-generation technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Naphthalene-2,7-dicarbonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For analogous dicarbonitrile derivatives, protocols like nucleophilic substitution or condensation reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) are employed. Reaction parameters such as temperature (80–120°C), pH (neutral to mildly acidic), and catalyst selection (e.g., Lewis acids) significantly impact yield. Thin-layer chromatography (TLC) and HPLC can monitor reaction progress, while recrystallization or column chromatography ensures purity .
  • Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature80–120°CPrevents side reactions
CatalystLewis acids (e.g., AlCl₃)Accelerates nitrile formation
SolventDMF or DMSOEnhances solubility of intermediates

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} NMR reveals aromatic proton environments (δ 7.5–8.5 ppm for naphthalene protons). 13C^{13}\text{C} NMR identifies cyano carbons (δ 115–120 ppm) and aromatic carbons (δ 125–135 ppm).
  • IR : Strong absorption bands at ~2220 cm1^{-1} confirm nitrile (-CN) groups. Aromatic C-H stretching appears at ~3050 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 182–252 for derivatives) and fragmentation patterns validate the structure .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) requires high-purity samples. Slow evaporation from solvents like dichloromethane/hexane mixtures promotes crystal growth. Data collection parameters (e.g., Cu Kα radiation, θ angles) and refinement using software like SHELX or Olex2 ensure accuracy. Compare bond lengths (e.g., C≡N: ~1.15 Å) and dihedral angles with computational models (DFT) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing cyano groups at positions 2 and 7 create electron-deficient aromatic rings, directing nucleophilic attack to para positions. Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) predict reactivity hotspots. Kinetic studies under varying conditions (solvent polarity, nucleophile strength) validate mechanistic pathways. For example, amines preferentially substitute at the 1- and 8-positions in similar naphthalene derivatives .

Q. What systematic approaches should be employed to resolve contradictions in toxicological data across different study models for naphthalene derivatives?

  • Methodological Answer : Apply the Risk of Bias framework (Table C-6/C-7 in ):

  • Bias Mitigation : Randomize dose administration, blind exposure groups, and use standardized endpoints (e.g., hepatic enzyme levels).
  • Data Harmonization : Cross-reference in vitro (cell-based assays) and in vivo (rodent models) data using toxicokinetic modeling. Prioritize studies with "High Initial Confidence" (≥3/4 criteria met, per ) .

Q. How can researchers design experiments to assess the environmental persistence of this compound?

  • Methodological Answer : Conduct OECD 301/302 biodegradability tests under aerobic/anaerobic conditions. Use HPLC-MS to track degradation products (e.g., hydroxylated intermediates). Computational tools like EPI Suite predict partition coefficients (log Kow ~2.5) and biodegradation half-lives. Environmental monitoring in water/sediment samples via solid-phase extraction (SPE) quantifies bioaccumulation potential .

Research Gaps and Future Directions

  • Mechanistic Toxicology : Elucidate cytochrome P450-mediated metabolic pathways using hepatic microsomal assays .
  • Material Science : Explore charge-transfer properties in organic semiconductors via cyclic voltammetry and UV-vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.